[1-(Pyridin-3-ylmethyl)-1H-imidazol-4-yl]methanamine
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Overview
Description
[1-(Pyridin-3-ylmethyl)-1H-imidazol-4-yl]methanamine: is a heterocyclic compound that features both pyridine and imidazole rings
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that imidazole derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
It’s known that imidazole derivatives can influence a variety of biological activities .
Result of Action
It’s known that imidazole derivatives can exhibit a variety of biological activities .
Action Environment
The compound’s imidazole and pyridine moieties suggest it may have interesting biological activities, as seen with other imidazole and pyridine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Pyridin-3-ylmethyl)-1H-imidazol-4-yl]methanamine typically involves the condensation of pyridine derivatives with imidazole precursors. One common method includes the reaction of 1H-imidazole-4-carboxaldehyde with 3-pyridinemethanamine under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as trifluoroacetic acid (TFA) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
[1-(Pyridin-3-ylmethyl)-1H-imidazol-4-yl]methanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .
Scientific Research Applications
[1-(Pyridin-3-ylmethyl)-1H-imidazol-4-yl]methanamine: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
[1-(Pyridin-3-ylmethyl)-1H-imidazol-4-yl]methanamine: can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: Known for their wide range of biological activities, including anticancer and antimicrobial properties.
Piperidine derivatives: Commonly used in medicinal chemistry for their pharmacological activities.
Pyrazolo[3,4-b]pyridines: Investigated for their potential as anticancer agents.
The uniqueness of This compound lies in its dual functionality, combining the properties of both pyridine and imidazole rings, which can lead to diverse biological and chemical activities .
Properties
IUPAC Name |
[1-(pyridin-3-ylmethyl)imidazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-4-10-7-14(8-13-10)6-9-2-1-3-12-5-9/h1-3,5,7-8H,4,6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCQBZHFBCDPJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=C(N=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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